molecular formula C23H19N5O2S B11626755 (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11626755
M. Wt: 429.5 g/mol
InChI Key: LIOPELJGVJNHLR-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule. It features a unique structure that combines a pyrazole ring, a thiazolo-triazole core, and various substituents, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Synthesis of the Thiazolo-Triazole Core: This core is synthesized by cyclization reactions involving thiosemicarbazide and α-haloketones.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolo-triazole core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can target the double bonds or the nitrogen atoms in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules like DNA and proteins is of particular interest.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic nature and the presence of multiple functional groups.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The propoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19N5O2S/c1-2-12-30-19-10-8-16(9-11-19)21-17(14-27(26-21)18-6-4-3-5-7-18)13-20-22(29)28-23(31-20)24-15-25-28/h3-11,13-15H,2,12H2,1H3/b20-13-

InChI Key

LIOPELJGVJNHLR-MOSHPQCFSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5

Origin of Product

United States

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